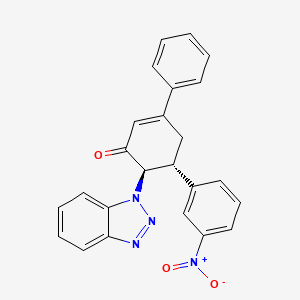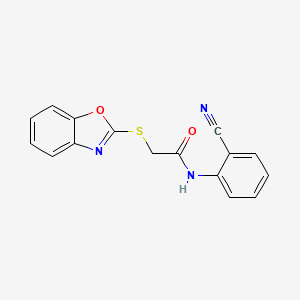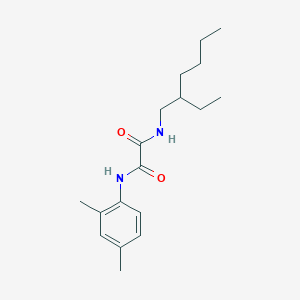![molecular formula C21H12Br2Cl2N2O3 B11543833 2,4-dibromo-6-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol](/img/structure/B11543833.png)
2,4-dibromo-6-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dibromo-6-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol typically involves multi-step organic reactions. One common method includes the formation of the benzoxazole ring followed by the introduction of bromine and chlorine atoms through halogenation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2,4-dibromo-6-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aromatic compounds.
Scientific Research Applications
2,4-dibromo-6-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dibromo-6-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dibromo-6-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}phenol
- 2,4-dibromo-6-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}phenol
- 2,4-dichloro-6-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}phenol
Uniqueness
Compared to similar compounds, 2,4-dibromo-6-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol is unique due to its specific combination of halogen atoms and the benzoxazole ring
Properties
Molecular Formula |
C21H12Br2Cl2N2O3 |
|---|---|
Molecular Weight |
571.0 g/mol |
IUPAC Name |
2,4-dibromo-6-[[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-5-methylbenzene-1,3-diol |
InChI |
InChI=1S/C21H12Br2Cl2N2O3/c1-9-12(19(28)18(23)20(29)17(9)22)8-26-11-3-5-16-15(7-11)27-21(30-16)10-2-4-13(24)14(25)6-10/h2-8,28-29H,1H3 |
InChI Key |
DYFGWOGJLPIKRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)O)Br)O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3'-(4-Chlorophenyl)-2-phenyl-4-[4-(propan-2-YL)phenyl]-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-YL]ethan-1-one](/img/structure/B11543750.png)


![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl benzoate](/img/structure/B11543766.png)

![N-[(E)-(5-bromothiophen-2-yl)methylidene]-2,4-dimethylaniline](/img/structure/B11543776.png)
![2-(4-Bromonaphthalen-1-YL)-N'-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11543777.png)
![4-({(E)-[2-methoxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11543783.png)
![2-Ethoxy-4-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11543784.png)
![2,4-dibromo-6-[(Z)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11543792.png)


![3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11543819.png)

